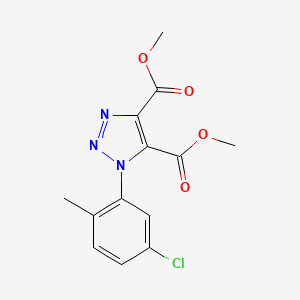

Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate is a chemical compound with the linear formula C14H13ClN2O4 . It has a molecular weight of 308.724 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule . The synthesis of these molecules can be done in a microwave oven, which offers several advantages over standard heating methods .Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles have become important organic substrates due to their unusual N, N, bonding arrangements . They have many possible applications, ranging from industrial uses to a variety of pharmaceutical applications .Applications De Recherche Scientifique

Triazole Derivatives Synthesis and Pharmacological Properties

Triazole derivatives, including compounds similar to Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate, have been synthesized and evaluated for their valuable pharmacological properties. These compounds, due to their structural complexity, exhibit a range of activities, such as anti-convulsive, which makes them potential candidates for treating epilepsy and related conditions (Shelton, 1981).

Molecular Interactions and Structural Analysis

Research into ethyl 2-triazolyl-2-oxoacetate derivatives, which share a core structural similarity with the compound , has demonstrated significant insights into their molecular interactions. Through Hirshfeld surface analysis and DFT calculations, the study revealed how different substituents influence the molecular electrostatic potential and interaction energies, offering potential for designing molecules with specific binding properties (Ahmed et al., 2020).

Nucleophilic and Electrophilic Nature Studies

Further studies have explored the nucleophilic/electrophilic nature of certain triazole derivatives, shedding light on how these properties are affected by ring substituents. This research is crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions and possibly in drug development (Ahmed et al., 2020).

Antitumor Activities

Interesting heterocycles derived from triazole-based intermediates have been synthesized, showing potential as antitumor agents against specific cancer cell lines. This highlights the versatility of triazole derivatives in medicinal chemistry for developing new therapeutic agents (Badrey & Gomha, 2012).

Safety and Hazards

Orientations Futures

Triazole synthesis provides an excellent example of a reaction that has relevance . These chemicals have important applications in the chemical and pharmaceutical industries, and have the potential to illustrate principles of green chemistry to undergraduates . The synthesis of 1,2,3-triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule .

Propriétés

IUPAC Name |

dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O4/c1-7-4-5-8(14)6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLVGRWBIPNUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)

![2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide](/img/structure/B2652670.png)

![N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2652677.png)

![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)

![Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2652683.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide](/img/structure/B2652690.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-bromophenyl)ethan-1-one](/img/structure/B2652692.png)